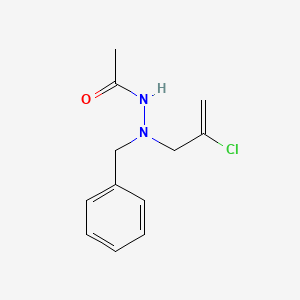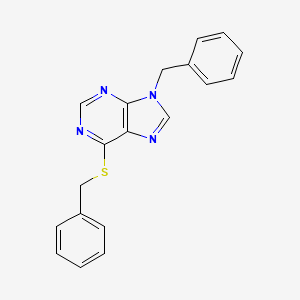
9-Benzyl-6-(benzylsulfanyl)-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-6-(benzylsulfanyl)-9h-purine is a compound with the molecular formula C19H17N5S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. The compound features a benzyl group attached to the nitrogen at position 9 and a benzylsulfanyl group at position 6 of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(benzylsulfanyl)-9h-purine typically involves the reaction of 6-chloropurine with benzyl mercaptan in the presence of a base, followed by benzylation at the nitrogen position. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzyl-6-(benzylsulfanyl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzyl group at the nitrogen position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)
Substitution: Alkyl halides or aryl halides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: De-benzylated purine derivatives
Substitution: Various alkyl or aryl purine derivatives
Wissenschaftliche Forschungsanwendungen
9-Benzyl-6-(benzylsulfanyl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Benzyl-6-(benzylsulfanyl)-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The purine ring can also interact with nucleic acids, affecting their stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzylthio-9H-purine: Similar structure but lacks the benzyl group at the nitrogen position.
9-Benzyl-6-chloropurine: Similar structure but has a chlorine atom instead of the benzylsulfanyl group.
6-Mercaptopurine: Similar structure but has a thiol group instead of the benzylsulfanyl group.
Uniqueness
9-Benzyl-6-(benzylsulfanyl)-9h-purine is unique due to the presence of both benzyl and benzylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
21186-46-9 |
|---|---|
Molekularformel |
C19H16N4S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
9-benzyl-6-benzylsulfanylpurine |
InChI |
InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)11-23-14-22-17-18(23)20-13-21-19(17)24-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI-Schlüssel |
HYFZJHDNXSLUJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


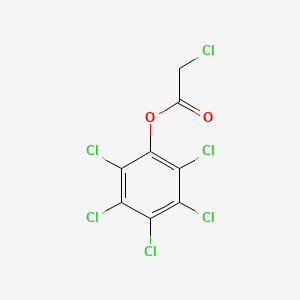
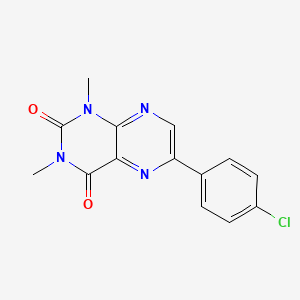
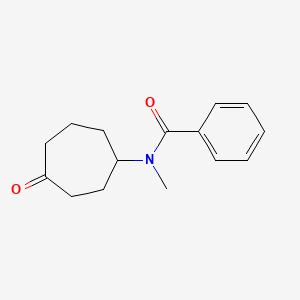

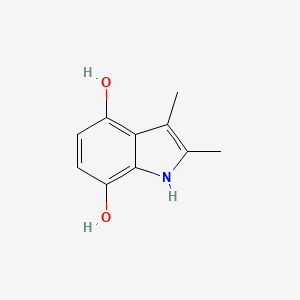
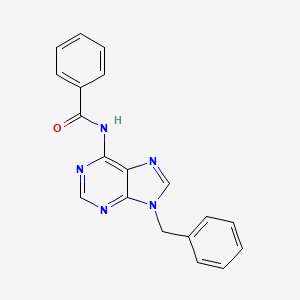
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
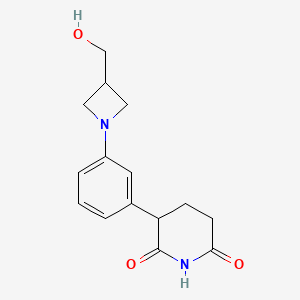
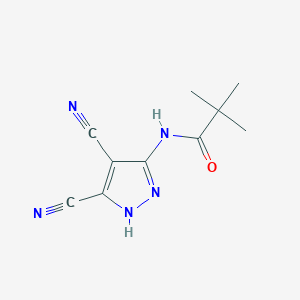
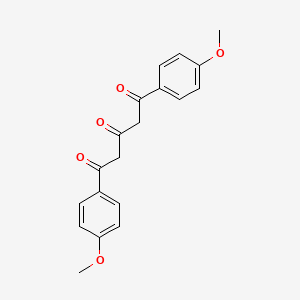
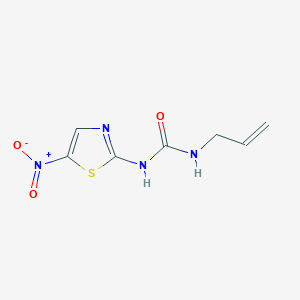
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)

